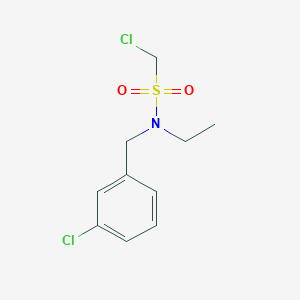
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide is a chemical compound with the molecular formula C11H15Cl2NO2S It is characterized by the presence of a chloro group, a chlorobenzyl group, and an ethylmethanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide typically involves the reaction of 3-chlorobenzyl chloride with ethylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-chlorobenzyl chloride} + \text{ethylmethanesulfonamide} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Chloro-n-(3-chlorobenzyl)-n-isopropylmethanesulfonamide
- 1-Chloro-n-(3-chlorobenzyl)-n-methylmethanesulfonamide
Uniqueness
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group, in particular, may influence its reactivity and interactions compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H13Cl2NO2S |
|---|---|
分子量 |
282.19 g/mol |
IUPAC名 |
1-chloro-N-[(3-chlorophenyl)methyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-13(16(14,15)8-11)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3 |
InChIキー |
RGAYMLGHLIUWTR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=CC=C1)Cl)S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


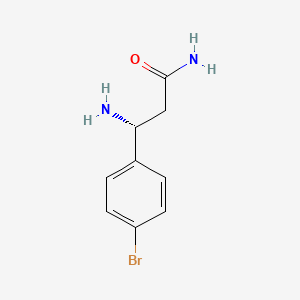
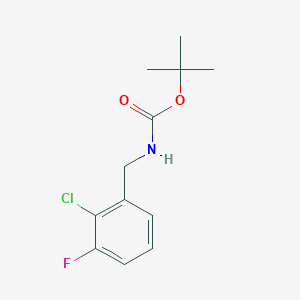
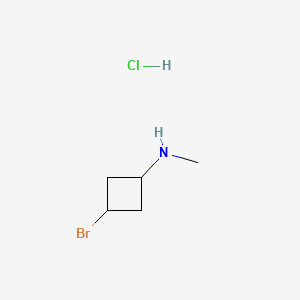
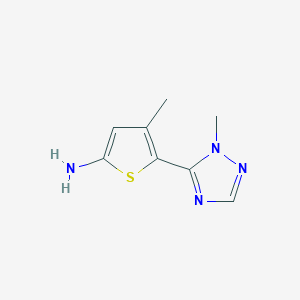
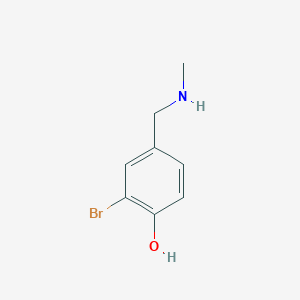
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
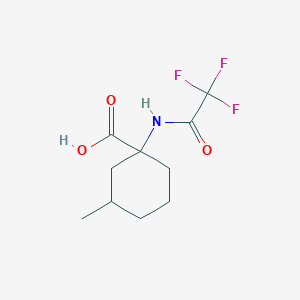
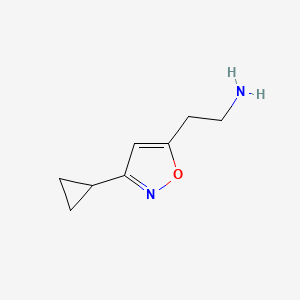
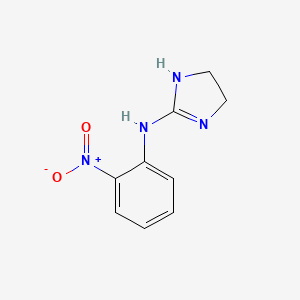
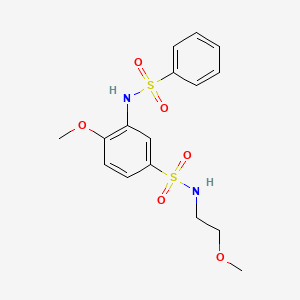
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
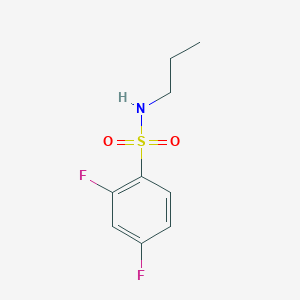
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
